3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that includes several functional groups such as a fluoro group, a methoxy group, a carbonyl group, an indolin group, and a benzenesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives and tetrahydrofuran derivatives have been synthesized in various ways .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Indole derivatives are known to possess various biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a fluoro group could influence the compound’s reactivity and stability .Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, such as those in the study by Pişkin, Canpolat, and Öztürk (2020), demonstrates their potential in photodynamic therapy (PDT) for cancer treatment. These compounds are characterized by good fluorescence properties, high singlet oxygen quantum yields, and suitable photodegradation quantum yields, making them effective as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Properties
Gul et al. (2016) synthesized benzenesulfonamides with specific substitutions and evaluated their cytotoxicity, tumor specificity, and carbonic anhydrase inhibition potential. Some derivatives showed promising cytotoxic activities, which may be crucial for further anti-tumor activity studies, indicating potential applications in developing new anticancer agents (Gul et al., 2016).
Enantioselective Fluorination
The development of sterically demanding electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), by Yasui et al. (2011) showcases the application of benzenesulfonamide derivatives in improving the enantioselectivity of fluorination reactions. This advancement has implications for synthesizing enantioenriched fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals (Yasui et al., 2011).
COX-2 Inhibition for Anti-inflammatory Drugs
The synthesis of 1,5-diarylpyrazoles with a benzenesulfonamide moiety by Pal et al. (2003) for cyclooxygenase-2 (COX-2) inhibitory activity highlights the potential use of benzenesulfonamide derivatives in developing anti-inflammatory drugs. Their study identified compounds with significant COX-2 selectivity and potency, indicating a promising direction for new COX-2 inhibitor drugs (Pal et al., 2003).
Antimicrobial and Anticancer Evaluation
Kumar et al. (2014) synthesized and evaluated a series of benzenesulfonamide derivatives for antimicrobial and anticancer activities. Their findings indicated that certain compounds exhibited significant activity, suggesting their potential as lead compounds for developing new antimicrobial and anticancer therapies (Kumar et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-14-5-4-13-8-9-23(17(13)11-14)20(24)19-3-2-10-28-19/h4-7,11-12,19,22H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOSEESYNFAMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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